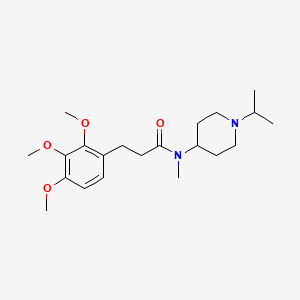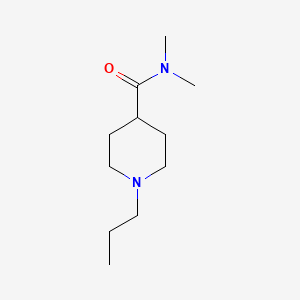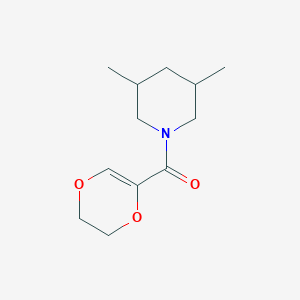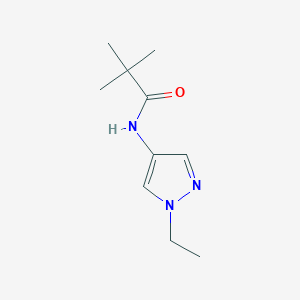![molecular formula C16H13BrFNO5S B7545176 (E)-3-[3-[(2-bromo-4-fluorophenyl)sulfamoyl]-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B7545176.png)
(E)-3-[3-[(2-bromo-4-fluorophenyl)sulfamoyl]-4-methoxyphenyl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-[3-[(2-bromo-4-fluorophenyl)sulfamoyl]-4-methoxyphenyl]prop-2-enoic acid, also known as BAY 11-7082, is a small molecule inhibitor that has gained interest for its anti-inflammatory and anti-cancer properties.
Mécanisme D'action
(E)-3-[3-[(2-bromo-4-fluorophenyl)sulfamoyl]-4-methoxyphenyl]prop-2-enoic acid 11-7082 inhibits the activity of NF-κB by covalently modifying a cysteine residue on the p65 subunit of the transcription factor. This modification prevents the p65 subunit from binding to DNA and activating the expression of target genes. By inhibiting NF-κB, this compound 11-7082 can reduce the production of pro-inflammatory cytokines and chemokines, as well as promote apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has been shown to have antioxidant, anti-viral, and anti-bacterial effects. It can also modulate the activity of other transcription factors, such as AP-1 and STAT3.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-3-[3-[(2-bromo-4-fluorophenyl)sulfamoyl]-4-methoxyphenyl]prop-2-enoic acid 11-7082 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good solubility in water and organic solvents. It is also relatively stable and can be stored at room temperature for extended periods of time.
However, there are also some limitations to using this compound 11-7082 in lab experiments. It can be cytotoxic at high concentrations, which can limit its use in certain assays. It can also have off-target effects on other proteins, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on (E)-3-[3-[(2-bromo-4-fluorophenyl)sulfamoyl]-4-methoxyphenyl]prop-2-enoic acid 11-7082. One area of interest is in developing more potent and selective inhibitors of NF-κB. Another area is in studying the anti-cancer effects of this compound 11-7082 in vivo, using animal models of cancer. Additionally, there is interest in exploring the potential of this compound 11-7082 as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders.
In conclusion, this compound 11-7082 is a small molecule inhibitor with anti-inflammatory and anti-cancer properties. It inhibits the activity of NF-κB by covalently modifying a cysteine residue on the p65 subunit of the transcription factor. While it has several advantages for lab experiments, there are also limitations to its use. Future research on this compound 11-7082 will continue to explore its potential as a therapeutic agent for a variety of diseases.
Méthodes De Synthèse
(E)-3-[3-[(2-bromo-4-fluorophenyl)sulfamoyl]-4-methoxyphenyl]prop-2-enoic acid 11-7082 can be synthesized through a multi-step process involving the reaction of 2-bromo-4-fluoroaniline with sulfuric acid to form 2-bromo-4-fluorophenylsulfamic acid. This is then reacted with 4-methoxy-3-nitrobenzaldehyde to form the corresponding imine. Reduction of the imine with sodium borohydride yields the desired product, this compound 11-7082.
Applications De Recherche Scientifique
(E)-3-[3-[(2-bromo-4-fluorophenyl)sulfamoyl]-4-methoxyphenyl]prop-2-enoic acid 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in regulating the immune response and promoting inflammation. By inhibiting NF-κB, this compound 11-7082 can reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation.
In addition to its anti-inflammatory properties, this compound 11-7082 has also been shown to have anti-cancer effects. It has been shown to induce apoptosis, or programmed cell death, in a variety of cancer cell lines. It can also sensitize cancer cells to chemotherapy and radiation therapy, making these treatments more effective.
Propriétés
IUPAC Name |
(E)-3-[3-[(2-bromo-4-fluorophenyl)sulfamoyl]-4-methoxyphenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrFNO5S/c1-24-14-6-2-10(3-7-16(20)21)8-15(14)25(22,23)19-13-5-4-11(18)9-12(13)17/h2-9,19H,1H3,(H,20,21)/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSCGUHWYIKGLH-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NC2=C(C=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)NC2=C(C=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrFNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]thiadiazole](/img/structure/B7545099.png)
![N-[2-(cyclopropanecarbonylamino)ethyl]-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide](/img/structure/B7545101.png)


![2-bromo-2,2-difluoro-N-[[3-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7545129.png)
![1-[1-(Pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B7545134.png)
![4-[(1-Acetylpiperidin-4-yl)amino]-3,5-difluorobenzonitrile](/img/structure/B7545148.png)
![N-[2-fluoro-5-[(5-methylthiophen-2-yl)sulfonylamino]phenyl]cyclohexanecarboxamide](/img/structure/B7545154.png)
![N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide](/img/structure/B7545162.png)

![N-[2-(1-methylimidazol-2-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7545173.png)

![1-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-[2-(2,4,6-trimethylphenyl)ethyl]urea](/img/structure/B7545186.png)
